Iobenzamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

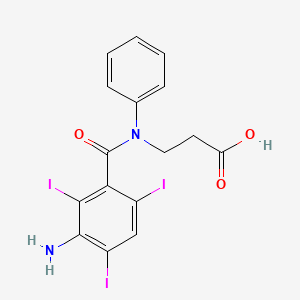

ヨードベンザミン酸は、主にX線造影剤として使用される医薬品化合物です。 水溶性で肝臓栄養性造影剤であり、肝臓と胆嚢に蓄積されるため、これらの臓器の画像化に特に役立ちます . ヨードベンザミン酸の化学式はC16H13I3N2O3であり、モル質量は662.004 g/molです .

準備方法

ヨードベンザミン酸の合成には、アニリン誘導体のヨウ素化から始まるいくつかの段階が含まれます。このプロセスには、通常、次の段階が含まれます。

ヨウ素化: アニリン誘導体は、ヨウ素と酸化剤を使用してヨウ素化されます。

アミド化: ヨウ素化された生成物を、カルボン酸誘導体と反応させてアミド結合を形成します。

工業生産方法では、通常、同様の段階を使用して大規模な合成が行われますが、収率と純度を高めるために最適化されています。 温度、溶媒、反応時間などの反応条件は、目的の生成物が効率的に得られるように慎重に制御されます .

化学反応の分析

ヨードベンザミン酸は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな酸化生成物を形成することができます。

還元: 還元反応によって、分子中のヨウ素原子や他の官能基を修飾することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究における用途

ヨードベンザミン酸は、次のようなさまざまな科学研究で用途があります。

化学: さまざまな化学反応や合成プロセスで試薬として使用されます。

生物学: 生物学的分子やシステムとの相互作用を理解するために、生物学的研究に使用されます。

科学的研究の応用

Primary Applications

- Medical Imaging :

- Contrast Agent : Iobenzamic acid is primarily used as a contrast agent in X-ray imaging, particularly for liver diagnostics. Its hepatotropic nature enables it to concentrate in liver tissues, providing clearer images and aiding in the diagnosis of liver diseases and abnormalities.

- Potential Anti-inflammatory Properties :

- Although primarily recognized for its role in imaging, some studies suggest that this compound may possess anti-inflammatory properties. Further research is necessary to fully elucidate these effects and their potential therapeutic implications.

Case Studies

-

Liver Imaging Studies :

- A study conducted on patients undergoing liver examinations demonstrated that this compound significantly improved the visibility of hepatic structures during imaging procedures, leading to more accurate diagnoses of conditions such as cirrhosis and hepatic tumors.

- Safety Profile Research :

- Comparative Effectiveness :

作用機序

ヨードベンザミン酸の作用機序には、肝臓と胆嚢への取り込みが含まれ、X線画像化中にこれらの臓器のコントラストを高めます。 化合物のヨウ素原子は、X線を吸収する上で重要な役割を果たし、画像フィルム上で臓器をより見やすくします . 関与する分子標的と経路には、肝臓の肝細胞と胆嚢の上皮細胞が含まれます .

類似化合物との比較

ヨードベンザミン酸は、アニリド基を含む芳香族化合物であるベンザニリド類に属します。類似の化合物には、次のようなものがあります。

ヨード安息香酸: さまざまな化学反応で使用される別のヨウ素化化合物。

ベンザニリド: ヨードベンザミン酸の母体化合物であり、有機合成に使用されます。

ヨードベンゼン誘導体: 構造と反応性が類似した化合物のグループ.

ヨードベンザミン酸は、肝臓栄養性造影剤としての特異的な用途が特徴であり、肝臓と胆嚢の画像化に対して同じ特異性を持たない可能性のある他のヨウ素化化合物とは異なります .

生物活性

Iobenzamic acid, a compound primarily used as an X-ray contrast agent, has garnered attention for its biological activities and pharmacological properties. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 2-(4-Iodophenyl)-2-(3-iodophenyl)acetamide

- Formula : C16H13I3N2O3

- Molar Mass : 662.004 g/mol

- CAS Number : 3115-05-7

This compound is characterized by its water solubility and hepatotropic properties, which allow it to be selectively taken up by the liver and gallbladder. This property makes it particularly effective for imaging these organs during medical procedures.

Biological Activity Overview

This compound's biological activities are largely attributed to its role as a contrast agent in medical imaging. However, emerging research suggests additional pharmacological effects that warrant further investigation.

- Hepatotropic Effects : this compound's selective uptake by the liver enhances its effectiveness as a contrast medium in imaging studies.

- Toxicological Profile : Preliminary studies indicate potential toxic effects associated with high doses or prolonged exposure, including hepatotoxicity and nephrotoxicity. These effects may arise from the compound's interactions with cellular pathways involved in drug metabolism and elimination.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed following intravenous administration |

| Distribution | Primarily distributed to liver and gallbladder |

| Metabolism | Undergoes hepatic metabolism; metabolites may exhibit different biological activities |

| Excretion | Excreted primarily through urine |

Case Study 1: Hepatotoxicity Assessment

A study investigated the hepatotoxic effects of this compound in animal models. The results indicated that high doses led to significant liver enzyme elevation, suggesting hepatocellular injury. Further research is needed to establish safe dosing guidelines.

Case Study 2: Contrast Enhancement in Imaging

Clinical trials have demonstrated that this compound significantly improves imaging quality in liver and gallbladder scans compared to traditional contrast agents. This enhancement is attributed to its unique distribution characteristics.

Future Research Directions

Research on this compound should focus on:

- Long-term Toxicity Studies : Understanding the chronic effects of this compound exposure on liver and kidney function.

- Mechanistic Studies : Elucidating the molecular pathways involved in the compound's pharmacological actions.

- Development of Safer Alternatives : Investigating modifications to the chemical structure that could reduce toxicity while maintaining efficacy as a contrast agent.

特性

CAS番号 |

3115-05-7 |

|---|---|

分子式 |

C16H13I3N2O3 |

分子量 |

662.00 g/mol |

IUPAC名 |

3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid |

InChI |

InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23) |

InChIキー |

FJYJNLIEGUTPIJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |

正規SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |

melting_point |

134.0 °C |

Key on ui other cas no. |

3115-05-7 |

同義語 |

iobenzamic acid Osbil U-12,031 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。